5-Benzyl-N-phenyl-1H-1,2,4-triazol-3-amine
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Overview
Description
5-Benzyl-N-phenyl-1H-1,2,4-triazol-3-amine is a heterocyclic compound belonging to the triazole family Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-N-phenyl-1H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursorsThis reaction involves the use of benzyl azide and phenylacetylene as starting materials, which undergo cycloaddition in the presence of a copper catalyst to form the triazole ring .
Industrial Production Methods
Industrial production of triazole derivatives often employs continuous flow synthesis techniques to enhance yield and efficiency. The use of heterogeneous catalysts, such as copper-on-charcoal, allows for the synthesis of triazoles under mild conditions with high functional group tolerance .
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-N-phenyl-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form N-oxides.
Reduction: Reduction of the triazole ring can lead to the formation of dihydrotriazoles.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms of the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Triazole N-oxides.
Reduction: Dihydrotriazoles.
Substitution: N-alkyl or N-acyl triazoles.
Scientific Research Applications
5-Benzyl-N-phenyl-1H-1,2,4-triazol-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its ability to bind to biological receptors.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-Benzyl-N-phenyl-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The nitrogen atoms in the triazole ring can coordinate with metal ions, such as iron in the heme moiety of cytochrome P450 enzymes. This interaction can inhibit the enzyme’s activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent containing a triazole ring.
Voriconazole: Another antifungal with a triazole moiety.
Trazodone: An antidepressant with a triazole structure.
Uniqueness
5-Benzyl-N-phenyl-1H-1,2,4-triazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl and phenyl groups enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets .
Properties
CAS No. |
108841-94-7 |
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Molecular Formula |
C15H14N4 |
Molecular Weight |
250.30 g/mol |
IUPAC Name |
5-benzyl-N-phenyl-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C15H14N4/c1-3-7-12(8-4-1)11-14-17-15(19-18-14)16-13-9-5-2-6-10-13/h1-10H,11H2,(H2,16,17,18,19) |
InChI Key |
LLGRAERTVBYAJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=NN2)NC3=CC=CC=C3 |
Origin of Product |
United States |
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